molecular formula C60H66N8 B12302218 4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) CAS No. 14609-52-0

4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline)

Cat. No.: B12302218
CAS No.: 14609-52-0
M. Wt: 899.2 g/mol
InChI Key: GNMVWKQTIDUQSI-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline): is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) typically involves the following steps:

    Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction of pyrrole and an aldehyde, such as benzaldehyde, under acidic conditions. This reaction forms a porphyrinogen intermediate, which is then oxidized to yield the porphyrin core.

    Attachment of N,N-diethylaniline Groups: The N,N-diethylaniline groups are introduced through a nucleophilic substitution reaction. The porphyrin core is reacted with N,N-diethylaniline in the presence of a suitable catalyst, such as palladium, under mild conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing techniques like column chromatography, recrystallization, and solvent extraction to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.

    Reduction: Reduction reactions can convert the compound to its reduced form, affecting its reactivity and stability.

    Substitution: The N,N-diethylaniline groups can undergo substitution reactions with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and cerium ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under mild conditions with catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized forms of the compound, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) has numerous applications in scientific research:

    Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.

    Biology: Employed in studying biological processes involving porphyrins, such as heme synthesis and degradation.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.

    Industry: Utilized in the development of sensors, dyes, and photovoltaic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) involves its interaction with molecular targets and pathways:

    Photosensitization: Upon light irradiation, the compound absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species that can induce cell damage or death.

    Catalysis: The compound can act as a catalyst by facilitating electron transfer reactions, thereby accelerating chemical transformations.

Comparison with Similar Compounds

4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) can be compared with other similar compounds:

    4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid): This compound has benzoic acid groups instead of N,N-diethylaniline groups, which affects its solubility and reactivity.

    5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: This derivative has hydroxyphenyl groups, making it more hydrophilic and suitable for different applications.

    5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: The presence of methoxycarbonyl groups enhances its electron-donating properties, making it a better photosensitizer.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of porphyrin derivatives.

Properties

CAS No.

14609-52-0

Molecular Formula

C60H66N8

Molecular Weight

899.2 g/mol

IUPAC Name

N,N-diethyl-4-[10,15,20-tris[4-(diethylamino)phenyl]-21,23-dihydroporphyrin-5-yl]aniline

InChI

InChI=1S/C60H66N8/c1-9-65(10-2)45-25-17-41(18-26-45)57-49-33-35-51(61-49)58(42-19-27-46(28-20-42)66(11-3)12-4)53-37-39-55(63-53)60(44-23-31-48(32-24-44)68(15-7)16-8)56-40-38-54(64-56)59(52-36-34-50(57)62-52)43-21-29-47(30-22-43)67(13-5)14-6/h17-40,61,64H,9-16H2,1-8H3

InChI Key

GNMVWKQTIDUQSI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N(CC)CC)C8=CC=C(C=C8)N(CC)CC)C=C4)C9=CC=C(C=C9)N(CC)CC)N3

Origin of Product

United States

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